![molecular formula C12H14ClNO2 B2700985 3H-螺[1-苯并呋喃-2,4'-哌啶]-3-酮盐酸盐 CAS No. 1047657-69-1](/img/structure/B2700985.png)

3H-螺[1-苯并呋喃-2,4'-哌啶]-3-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

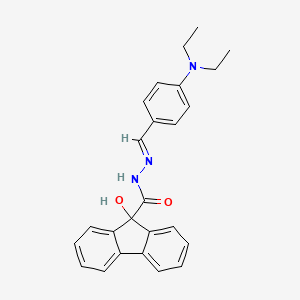

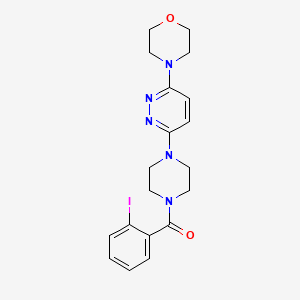

“3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride” is a chemical compound with the molecular formula C12H14ClNO2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride” consists of a benzofuran and piperidine ring joined at two points to form a spiro compound . The molecular weight is 239.699 .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3H-spiro[2-benzofuran-1,4’-piperidine]”, include a density of 1.1±0.1 g/cm3, boiling point of 321.3±42.0 °C at 760 mmHg, and a flash point of 126.5±17.3 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds . The polar surface area is 21 Å2 .科学研究应用

西格玛受体配体

螺环哌啶的研究,包括 3H-螺[1-苯并呋喃-2,4'-哌啶]-3-酮盐酸盐,在开发高效且亚型选择性 σ 受体配体方面显示出有希望的结果。这些化合物对 σ1 和 σ2 受体表现出显着的亲和力和选择性,这些受体因其在神经系统疾病中的作用和作为潜在治疗靶点而受到关注。这些化合物的结构变化,例如引入不同的取代基,已被系统地探索以优化受体亲和力和选择性,突出了它们在药物发现和神经药理学中的潜力 (Maier & Wünsch, 2002), (Wiese 等人,2009)。

HDAC 抑制剂

该化合物一直是研究的重点,专注于螺哌啶异羟肟酸衍生物作为新型组蛋白脱乙酰酶 (HDAC) 抑制剂的合成和药理学评估。这些努力导致了发现对不同肿瘤细胞系具有显着体外抗增殖活性的化合物,以及在动物模型中良好的口服生物利用度和肿瘤生长抑制。这项研究强调了螺环化合物在开发新的癌症疗法中的潜力 (Varasi 等人,2011)。

螺环转化研究

对钯 (II) 催化的螺环化合物合成研究揭示了生成具有潜在生物活性的结构的新方法。这些研究不仅为合成有机化学领域做出了贡献,还为药物开发提供了新的支架,特别是在设计具有特定药理特性的化合物方面 (Claes 等人,2013)。

流感病毒抑制的新型支架

针对与 3H-螺[1-苯并呋喃-2,4'-哌啶]-3-酮盐酸盐在结构上相关的化合物开发了有效的合成方法,导致了专门显示出对 B 型流感病毒抑制的新型骨架。这项研究突出了这些化合物在抗病毒药物开发中的潜力,为流感治疗提供了新的途径 (Malpani 等人,2013)。

PET 放射性示踪剂的开发

螺环哌啶衍生物已被探索其作为适用于正电子发射断层扫描 (PET) 成像的 σ1 受体配体的用途。这些化合物的合成和评估,包括它们的体外受体亲和力、选择性和体内成像潜力,有助于开发用于神经系统疾病的诊断工具 (Li 等人,2013)。

安全和危害

The safety data sheet for a similar compound, “3H-spiro[2-benzofuran-1,4’-piperidine]”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical contacts the skin, wash off with soap and plenty of water .

作用机制

Target of Action

The primary target of the compound 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride is human mast cell tryptase . Tryptase is a serine protease predominantly found in mast cells and has been implicated in a variety of disease processes such as asthma, atopic dermatitis, and fibrotic diseases .

Mode of Action

3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride acts as a potent, nonpeptide inhibitor of human mast cell tryptase . By inhibiting tryptase, the compound can potentially modulate the activity of mast cells, which play a crucial role in the immune response .

Biochemical Pathways

Given its role as an inhibitor of mast cell tryptase, it is likely to impact pathways related to immune response and inflammation .

Result of Action

The molecular and cellular effects of 3H-spiro[1-benzofuran-2,4’-piperidin]-3-one hydrochloride’s action are likely to involve the modulation of mast cell activity. By inhibiting tryptase, the compound could potentially reduce inflammation and other immune responses mediated by mast cells .

属性

IUPAC Name |

spiro[1-benzofuran-2,4'-piperidine]-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABRYJXYBQZFMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)C3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2700906.png)

![Tert-butyl 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B2700907.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2700910.png)

![4-Iodo-1-methyl-5-[(3,3,3-trifluoropropoxy)methyl]pyrazole-3-ylamine](/img/structure/B2700913.png)

![N-(2,5-dimethoxyphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2700919.png)

![2,4,5-trichloro-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2700920.png)